N-(tert-butyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(tert-butyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H23N5O3S2 and its molecular weight is 433.55. The purity is usually 95%.
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Biological Activity
N-(tert-butyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant studies.
- IUPAC Name : N-tert-butyl-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
- Molecular Formula : C19H23N5O3S2
- Molecular Weight : 433.55 g/mol
- CAS Number : 1021020-29-0
Synthesis
The compound is synthesized through a multi-step process involving the formation of thiazole and pyridazine derivatives. The synthetic route typically includes the reaction of morpholine with appropriate thiazole precursors followed by acetamide formation.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. Research indicates that thiazole-based compounds exhibit significant activity against various viral strains. For instance, derivatives have shown efficacy in inhibiting the replication of RNA viruses like Hepatitis C Virus (HCV) and Measles Virus (MV) .
Anticancer Activity
Thiazole derivatives have been evaluated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. For example, some thiazole derivatives demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating promising anticancer activity .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit cyclooxygenase (COX-II), an enzyme associated with inflammatory processes and cancer progression. Preliminary data suggest that this compound may exhibit selective COX-II inhibition with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Antiviral Efficacy :
- Anticancer Screening :
- COX-II Inhibition :
Properties
IUPAC Name |
N-tert-butyl-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S2/c1-19(2,3)21-13(25)11-24-17(26)15-16(14(22-24)12-5-4-10-28-12)29-18(20-15)23-6-8-27-9-7-23/h4-5,10H,6-9,11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXNIILIKLUFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CS3)SC(=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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